3-Methyl-isothiazol-5-ylamine hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-isothiazol-5-ylamine hydrobromide typically involves the reaction of 3-methyl-isothiazol-5-ylamine with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt. The process may involve the following steps:
Starting Material: 3-Methyl-isothiazol-5-ylamine.
Reagent: Hydrobromic acid (HBr).
Reaction: The amine group of 3-Methyl-isothiazol-5-ylamine reacts with hydrobromic acid to form the hydrobromide salt.
Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-isothiazol-5-ylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-isothiazol-5-ylamine hydrobromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-isothiazol-5-ylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-isothiazol-5-ylamine: The parent compound without the hydrobromide salt.
Isothiazol-5-ylamine: A similar compound with a different substitution pattern on the isothiazole ring.
Methyl-isothiazol-3-ylamine: A positional isomer with the methyl group at a different position on the isothiazole ring.
Uniqueness
3-Methyl-isothiazol-5-ylamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-methyl-1,2-thiazol-5-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGAMBTNVXBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-54-2 | |
Record name | 3-Methylisothiazol-5-amine hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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